3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid
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Overview
Description
“3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic Acid” is a chemical compound with the CAS Number: 731827-15-9 . It has a molecular weight of 331.21 . The IUPAC name for this compound is 3-bromo-5-ethoxy-4-(isopentyloxy)benzoic acid . The InChI Code for this compound is 1S/C14H19BrO4/c1-4-18-12-8-10 (14 (16)17)7-11 (15)13 (12)19-6-5-9 (2)3/h7-9H,4-6H2,1-3H3, (H,16,17) .
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Environmental and Health Impact Studies
Benzoic acid derivatives have been extensively studied for their environmental and health impacts. For example, the health aspects of methyl paraben, a methyl ester of p-hydroxybenzoic acid, have been reviewed, highlighting its widespread use as an antimicrobial preservative in foods, drugs, and cosmetics. This compound is known for its stability and low toxicity, with extensive studies affirming its safety for long-term use (Soni, Taylor, Greenberg, & Burdock, 2002). Such research is crucial for understanding the implications of benzoic acid derivatives in consumer products and their potential environmental and biological effects.
Biodegradation and Environmental Fate
The biodegradation and environmental fate of certain compounds, such as ethyl tert-butyl ether (ETBE), offer insights into how benzoic acid derivatives might behave in soil and groundwater. Studies have identified microorganisms capable of degrading ETBE, a gasoline oxygenate, under aerobic conditions. This research outlines the pathways and microbial enzymes involved in the process, providing a foundation for understanding the biodegradation mechanisms that could apply to similar compounds (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Pharmacological and Toxicological Reviews
Pharmacological and toxicological reviews of new psychoactive substances (NPS) including benzofurans, highlight the importance of understanding the health effects of chemical compounds. Such reviews provide a comprehensive overview of the clinical effects, toxicity, and potential health risks associated with these substances, which can inform safety assessments and regulatory decisions for benzoic acid derivatives and related compounds (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Analytical Method Developments
The development of analytical methods for identifying methyl paraben in cosmetics underscores the importance of accurate detection and quantification of benzoic acid derivatives in consumer products. Techniques such as spectrophotometry, HPLC, and capillary electrophoresis have been employed to ensure product safety and compliance with regulatory standards. This research highlights the ongoing need for robust analytical methods to monitor the presence of chemical compounds in various matrices (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-(3-methylbutoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO4/c1-4-18-12-8-10(14(16)17)7-11(15)13(12)19-6-5-9(2)3/h7-9H,4-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWBEMFVGUCFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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